molecular formula C10H8N2O2 B13565424 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13565424
M. Wt: 188.18 g/mol
InChI Key: OFHZPVPCCSYBLC-UHFFFAOYSA-N
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Description

5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. For instance, a Diels-Alder reaction between a pyridine derivative and a pyrrole derivative can be followed by oxidation using reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, cost, and environmental impact, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives and various substituted pyridine and pyrrole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: is unique due to its specific combination of pyridine and pyrrole rings, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile building block in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-pyridin-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6,12H,(H,13,14)

InChI Key

OFHZPVPCCSYBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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